molecular formula C14H10N2O2S B061349 2-(Benzylthio)-5-nitrobenzonitrile CAS No. 175135-67-8

2-(Benzylthio)-5-nitrobenzonitrile

Cat. No. B061349
CAS RN: 175135-67-8
M. Wt: 270.31 g/mol
InChI Key: UVENNUQTKADSQA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-nitrobenzonitrile, also known as BZN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BZN belongs to the class of organic compounds known as nitrobenzenes, which are widely used in various fields such as pharmaceuticals, agrochemicals, and dyes. BZN has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-nitrobenzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and microbial growth. 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins that play a role in cancer cell proliferation. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to inhibit the growth of microbial cells by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
2-(Benzylthio)-5-nitrobenzonitrile has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 2-(Benzylthio)-5-nitrobenzonitrile has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been found to inhibit cell proliferation by inducing cell cycle arrest and inhibiting the activity of various proteins involved in cell division. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

2-(Benzylthio)-5-nitrobenzonitrile has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its relatively low toxicity. However, 2-(Benzylthio)-5-nitrobenzonitrile also has some limitations, including its relatively low water solubility, which can limit its use in aqueous solutions, and its potential for degradation under acidic conditions.

Future Directions

There are several potential future directions for the study of 2-(Benzylthio)-5-nitrobenzonitrile, including its use as a therapeutic agent in various diseases, its potential as a drug delivery system, and its use in nanotechnology. Future studies could focus on optimizing the synthesis method of 2-(Benzylthio)-5-nitrobenzonitrile to improve its yield and purity, as well as investigating its potential as a targeted drug delivery system. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile could be studied for its potential use in nanotechnology, such as in the development of nanosensors or nanocarriers for drug delivery.

Scientific Research Applications

2-(Benzylthio)-5-nitrobenzonitrile has been studied extensively for its potential as a therapeutic agent in various fields, including cancer research, antimicrobial activity, and neurological disorders. Recent studies have shown that 2-(Benzylthio)-5-nitrobenzonitrile exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(Benzylthio)-5-nitrobenzonitrile has also been found to exhibit potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-(Benzylthio)-5-nitrobenzonitrile has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-benzylsulfanyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVENNUQTKADSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351680
Record name 2-(benzylthio)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-5-nitrobenzonitrile

CAS RN

175135-67-8
Record name 2-(benzylthio)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitrobenzonitrile (50 g, 0.15 mol) in MeCN (1000 mL) was added K2CO3 (45.5 g, 0.33 mol) and phenylmethanethiol (34 g, 0.27 mol). The mixture was stirred at room temperature overnight. The mixture was filtered through the celite pad and the filtrate was concentrated in vacuo to give 2-(benzylthio)-5-nitrobenzonitrile (54 g, 73%) as a yellow solid. 1H NMR CDCl3 400 MHz δ 8.43 (s, 1H), 8.27-8.25 (m, 1H), 7.44-7.31 (m, 6H), 4.35 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

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